An In-Depth Technical Guide to 3-Amino-N-cyclopentylpropanamide Hydrochloride
An In-Depth Technical Guide to 3-Amino-N-cyclopentylpropanamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the basic properties of 3-Amino-N-cyclopentylpropanamide hydrochloride (CAS No. 1220037-27-3), a small molecule of interest in chemical and pharmaceutical research. Due to the limited availability of published data, this document synthesizes foundational chemical information with established principles of organic synthesis and analytical chemistry to offer a scientifically grounded perspective on its synthesis, characterization, and potential areas of application. The guide is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental characteristics of this compound.
Introduction
3-Amino-N-cyclopentylpropanamide hydrochloride is a propanamide derivative characterized by a primary amino group and a cyclopentyl moiety attached to the amide nitrogen. While specific peer-reviewed studies on this particular molecule are scarce, its structural motifs are present in various biologically active compounds, suggesting its potential as a building block in medicinal chemistry. This guide aims to consolidate the known information and provide a theoretical framework for its practical application in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-N-cyclopentylpropanamide hydrochloride is presented in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1220037-27-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₇ClN₂O | [5] |
| Molecular Weight | 192.69 g/mol | [5] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Soluble in water (predicted) | General knowledge |
Synthesis and Manufacturing
Proposed Synthetic Pathway
The most plausible route for the synthesis of 3-Amino-N-cyclopentylpropanamide involves the coupling of a protected β-alanine derivative, such as N-Boc-β-alanine, with cyclopentylamine, followed by the removal of the protecting group and formation of the hydrochloride salt.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 3-Amino-N-cyclopentylpropanamide hydrochloride.
Experimental Protocol: Amide Coupling
The formation of the amide bond is a cornerstone of organic synthesis, with numerous well-documented protocols.[6][7] The following is a generalized procedure based on standard coupling reagents.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-β-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add cyclopentylamine (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the protected intermediate, Boc-3-amino-N-cyclopentylpropanamide.
Experimental Protocol: Deprotection and Hydrochloride Salt Formation
The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[7][8]
-
Deprotection: Dissolve the purified Boc-3-amino-N-cyclopentylpropanamide in a suitable organic solvent such as dioxane or diethyl ether.
-
Acidification: Add a solution of hydrogen chloride in the chosen solvent (e.g., 4M HCl in dioxane) in excess.
-
Precipitation and Isolation: Stir the mixture at room temperature. The deprotected amine hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid product can be collected by filtration, washed with cold solvent, and dried under vacuum to yield 3-Amino-N-cyclopentylpropanamide hydrochloride.
Potential Biological Significance and Applications
While no specific biological activity has been reported for 3-Amino-N-cyclopentylpropanamide hydrochloride, the structural components of the molecule are found in compounds with known pharmacological properties. For instance, various N-substituted propanamides have been investigated for their potential as therapeutic agents, including roles as cannabinoid receptor modulators and in pain management.[9] Furthermore, cyclopentyl groups are often incorporated into drug candidates to modulate their pharmacokinetic properties.[10] Therefore, it is plausible that this compound could serve as a scaffold or intermediate in the discovery of new bioactive molecules.
Analytical Characterization
The identity and purity of 3-Amino-N-cyclopentylpropanamide hydrochloride would be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the cyclopentyl protons, the two methylene groups of the propanamide backbone, and the protons of the primary amine. The integration of these signals would confirm the proton count of the molecule. |
| ¹³C NMR | Signals for the carbonyl carbon of the amide, the carbons of the cyclopentyl ring, and the two carbons of the propanamide backbone. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (C₈H₁₆N₂O) and characteristic fragmentation patterns. |
| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amine and the amide, C=O stretching of the amide, and C-H stretching of the aliphatic groups. |
Handling and Storage
Based on general safety data for similar amine hydrochlorides, 3-Amino-N-cyclopentylpropanamide hydrochloride should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption and degradation.
Conclusion
3-Amino-N-cyclopentylpropanamide hydrochloride is a simple yet potentially valuable molecule for chemical and pharmaceutical research. Although detailed experimental data is currently limited in the public domain, its synthesis can be reliably achieved through standard organic chemistry techniques. This technical guide provides a foundational understanding of its properties and a practical framework for its synthesis and characterization, thereby enabling its further exploration by the scientific community.
References
- BenchChem. 2-Amino-N-cyclopentyl-3-phenyl-DL-propanamide. [URL: https://www.benchchem.com/product/bchm1161014-56-7]
- Arctom. CAS NO. 1220037-27-3 | 3-Amino-N-cyclopentylpropanamide... [URL: https://www.arctom.cn/cas/1220037-27-3.html]
- Chemicalbook. CAS Number List - -10 - Page 657. [URL: https://www.chemicalbook.com/CAS/CAS_List10-657.html]
- Smolecule. N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide. [URL: https://www.smolecule.com/cas-1373883-77-7-n-cyclopentyl-n-ethyl-3-2-hydroxyphenyl-propanamide.html]
- Chemicalbook. CAS Number List - 1 - Page 201401. [URL: https://www.chemicalbook.com/CAS/CAS_List1-201401.html]
- Echemi. Index Suppliers Goods by 1 - page 26837. [URL: https://www.echemi.com/community/index-suppliers-goods-by-1-page-26837.html]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]
- Fisher Scientific. Amine Protection / Deprotection. [URL: https://www.fishersci.com/us/en/technical-support/research-learning-resources/technical-articles-papers/amine-protection-deprotection.html]
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [URL: https://www.boze-chem.com/boc-protection-and-deprotection/]
- BLD Pharm. 2728376-27-8|3-Amino-3-cyclopropyl-N-methylpropanamide hydrochloride|BLD Pharm. [URL: https://www.bldpharm.com/products/2728376-27-8.html]
- ChemicalBook. 3-Amino-N-cyclopentylpropanamide hydrochloride | 1220037-27-3. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61320623.htm]
- Smolecule. Buy N-[3-(Aminomethyl)cyclopentyl]propanamide. [URL: https://www.smolecule.com/buy-n-3-aminomethyl-cyclopentyl-propanamide-cas-1373232-41-7.html]
- BOC Sciences Amino Acid. BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... [URL: https://amino-acid.bocsci.com/boc-amino-acids.html]
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress. [URL: https://www.acsgcipr.org/wp-content/uploads/2018/12/Reagent-Guides-BOC-Deprotection.pdf]
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024-02-27). [URL: https://www.reddit.com/r/Chempros/comments/t2u7d6/advice_on_nboc_deprotection_in_the_presence_of/]
- PubChemLite. 3-amino-3-cyclopropylpropanamide hydrochloride (C6H12N2O). [URL: https://pubchemlite.org/compound/CID54595152]
- Echemi. 3-Amino-N-cyclopentylpropanamide hydrochloride. [URL: https://www.echemi.com/products/3-amino-n-cyclopentylpropanamide-hydrochloride_1220037-27-3_1320623.html]
- PubChem. N-cyclopentyl-3-(1-methylpyrrol-2-yl)propanamide | C13H20N2O. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/110700639]
- PubChem. Propanamide,N-cyclopentyl-N-methyl-(9ci) | C9H17NO. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20293531]
- PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3556277/]
- Google Patents. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides. [URL: https://patents.google.
- Benchchem. Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. [URL: https://www.benchchem.com/application-notes/amide-bond-formation-with-boc-protected-aminooxy-amines]
- Sigma-Aldrich. 3-Amino-3-cyclopropyl-N-(cyclopropylmethyl)-N-propylpropanamide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr0000030]
- Googleapis.com. United States Patent (19) 11 Patent Number: 5,914,332. [URL: https://patentimages.storage.googleapis.com/b8/96/8c/d75b8a6a246a48/US5914332.pdf]
- Google Patents. US8299246B2 - N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2 - Google Patents. [URL: https://patents.google.
- Chem-Impex. β-Cyclopentyl-L-alanine. [URL: https://www.chemimpex.com/products/09193]
- HUP0001397A2 - 3-amino-3-arylpropan-1-ol derivatives, production and use thereof. [URL: not available]
- Aapptec Peptides. Coupling Reagents. [URL: https://www.aapptec.com/coupling-reagents-synthesis-peptides-i-1.html]
- PMC - PubMed Central. Advances in the synthesis of β-alanine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159495/]
- Google Patents. US20030105335A1 - Method for producing beta-alaninamides. [URL: https://patents.google.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04). [URL: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
- Google Patents. EP0153746B1 - 3-amino-2-hydroxypropyl derivatives of pyrimidin-4-one. [URL: https://patents.google.
- Google Patents. US2364538A - Preparation of beta-alanine. [URL: https://patents.google.
- Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. [URL: https://patents.google.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. CAS Number List - -10 - Page 657 - Chemicalbook [chemicalbook.com]
- 3. CAS Number List - 1 - Page 201401 - Chemicalbook [amp.chemicalbook.com]
- 4. 3-Amino-N-cyclopentylpropanamide hydrochloride | 1220037-27-3 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. scribd.com [scribd.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. Buy N-cyclopentyl-N-ethyl-3-(2-hydroxyphenyl)propanamide [smolecule.com]
- 10. chemimpex.com [chemimpex.com]
